Methuenine
Description
Properties
CAS No. |
63425-00-3 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3S,7E,8R)-7-ethylidene-5-methyl-5,12-diazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),13,15,17-tetraen-10-one |
InChI |
InChI=1S/C19H22N2O/c1-3-12-10-21(2)11-13-8-16-14-6-4-5-7-17(14)20-19(16)18(22)9-15(12)13/h3-7,13,15,20H,8-11H2,1-2H3/b12-3-/t13-,15+/m1/s1 |
InChI Key |
GCVROCDNUNQXAD-DFZYWPJISA-N |
SMILES |
CC=C1CN(CC2C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C |
Isomeric SMILES |
C/C=C\1/CN(C[C@@H]2[C@H]1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C |
Canonical SMILES |
CC=C1CN(CC2C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C |
Synonyms |
methuenine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methuenine’s properties, we compare it with structurally and functionally related alkaloids from the same plant family or pharmacological category. The table below synthesizes verified data from pharmacological studies and structural analyses:
Key Observations:
Structural Diversity: this compound shares an indole core with voacangine and coronaridine but lacks the carbomethoxy or ester groups seen in these analogs. This difference may explain its unique mechanism of action as a non-competitive receptor antagonist .
Pharmacological Mechanisms : Unlike papaverine, which acts via phosphodiesterase (PDE) inhibition, this compound directly antagonizes acetylcholine and histamine receptors, suggesting divergent therapeutic applications .
Traditional vs. Modern Relevance : While Reserpiline and this compound both have historical use in hypertension, Reserpiline’s catecholamine-depleting action contrasts with this compound’s receptor-level activity .
Preparation Methods
Aspartate-Derived Pathway
The biosynthesis begins with aspartic acid, which undergoes phosphorylation to form aspartyl-phosphate, followed by reduction to aspartate semialdehyde. This intermediate serves as a branching point for lysine and threonine synthesis. For methionine production, aspartate semialdehyde is further reduced to homoserine, which is then activated through acetylation or succinylation. In Escherichia coli, homoserine is O-succinylated, enabling its conversion to cystathionine via cystathionine-γ-synthase when cysteine is present. Cystathionine is cleaved by cystathionine-β-lyase to yield homocysteine, which is finally methylated by methionine synthase to produce methionine.
Sulfur Incorporation Mechanisms
The transsulfuration pathway relies on cysteine as the sulfur donor, whereas the direct sulfurylation pathway utilizes hydrogen sulfide (H₂S) or methanethiol (CH₃SH). In the latter, O-acetylhomoserine directly reacts with H₂S or CH₃SH to form homocysteine or methionine, bypassing cystathionine intermediates. This pathway is prevalent in organisms with access to inorganic sulfur sources, such as certain archaea and bacteria.
Enzymatic Regulation
Key enzymes, including homoserine dehydrogenase and methionine synthase, are tightly regulated at transcriptional and post-translational levels. For instance, methionine synthase requires vitamin B₁₂ as a cofactor in mammals, whereas microbial variants often operate independently.
Industrial Chemical Synthesis Approaches
Industrial methionine production predominantly employs chemical and enzymatic methods to meet global demand, estimated at over 1.5 million metric tons annually. Two patented methods exemplify advancements in this field: acetylation-enzymatic resolution and bio-synthesis using methyl mercaptan .
Acetylation and Enzymatic Resolution (Patent CN111269952B)
This method resolves racemic DL-methionine into L-methionine through acetylation, enzymatic hydrolysis, and crystallization:
-
Acetylation : DL-methionine is treated with acetic anhydride to form N-acetyl-DL-methionine.
-
Solvent Separation : The product is dissolved in absolute ethanol to separate N-acetyl-DL-methionine (soluble) from unreacted DL-methionine (insoluble).
-
Enzymatic Hydrolysis : N-acetyl-DL-methionine is incubated with aminoacylase (20–100 μg/mL) at 35–42°C for 48–72 hours, selectively hydrolyzing the L-enantiomer to yield L-methionine.
-
Decolorization and Crystallization : Activated carbon removes impurities, followed by reduced-pressure crystallization (30–40°C, 0.01–0.05 MPa) and ethanol washing to isolate high-purity L-methionine (>99%).
Key Parameters
| Step | Conditions | Outcome |
|---|---|---|
| Acetylation | Acetic anhydride, 25°C, 2 hours | N-acetyl-DL-methionine |
| Enzymatic Hydrolysis | 37°C, 60 hours, 50 μg/mL enzyme | 90% L-methionine yield |
| Crystallization | 35°C, 0.03 MPa, 95% ethanol | 99.5% purity |
Bio-Synthesis Using Methyl Mercaptan (Patent WO2013029690A1)
This eco-friendly approach synthesizes L-methionine from precursors like O-succinylhomoserine using methyl mercaptan (CH₃SH) and engineered enzymes. The process involves:
-
Enzymatic Conversion : O-succinylhomoserine reacts with CH₃SH in the presence of methionine γ-lyase, yielding L-methionine.
-
Product Isolation : Continuous fermentation and ion-exchange chromatography purify the product, achieving >98% enantiomeric excess.
Advantages
-
Avoids hazardous solvents.
-
Utilizes renewable sulfur sources.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Biosynthesis | 60–70 | 95–98 | Moderate | Low |
| Acetylation-Enzymatic | 85–90 | 99.5 | High | Moderate |
| Bio-Synthesis | 75–80 | 98–99 | High | Low |
Biosynthesis, while sustainable, suffers from lower yields due to regulatory feedback inhibition. Industrial methods prioritize cost and scalability, with enzymatic resolution offering superior purity but requiring solvent management.
Optimization and Recent Technological Advancements
Enzyme Engineering
Directed evolution of aminoacylase and methionine γ-lyase has enhanced catalytic efficiency and thermal stability, reducing hydrolysis time by 30%.
Green Chemistry Initiatives
Novel solvent systems (e.g., ionic liquids) and waste-reduction protocols are being integrated into acetylation processes to minimize ethanol usage.
Applications and Implications of Synthesis Methods
Pharmaceutical-grade L-methionine demands >99% purity, achievable only through enzymatic resolution. Agricultural supplements, however, utilize cheaper racemic mixtures. Emerging research links high-purity methionine to improved therapeutic outcomes in liver disease and depression .
Q & A
Basic Research Questions
Q. How to design reproducible experiments for synthesizing and characterizing Methuenine?
- Methodological Answer : Begin by defining the synthetic pathway and selecting analytical techniques (e.g., NMR, HPLC) to confirm chemical identity and purity. Ensure experimental protocols align with established guidelines for reporting, including detailed reaction conditions and spectral data. Limit primary manuscript data to key compounds, with supplementary materials for extended datasets . Validate purity using multiple orthogonal methods (e.g., elemental analysis, chromatography) and cross-reference spectral libraries for known compounds .
Q. What ethical considerations are critical when conducting in vitro or in vivo studies on this compound?
- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate ethical alignment. Obtain institutional review board (IRB) approval for studies involving human or animal subjects. Document informed consent processes and anonymize data where applicable. Justify forced-response survey questions (if used) in ethics applications to mitigate fraud risks .
Q. How to validate the identity of novel this compound derivatives?
- Methodological Answer : Combine spectroscopic characterization (e.g., mass spectrometry, X-ray crystallography) with computational modeling (e.g., DFT calculations) to confirm structural assignments. Cross-validate results against synthetic intermediates and literature precedents. For ambiguous data, employ iterative refinement of experimental conditions and peer consultation .
Advanced Research Questions
Q. How to resolve contradictions in pharmacological data across this compound studies?
- Methodological Answer : Conduct a systematic review using COSMOS-E guidelines to assess study heterogeneity. Apply meta-analytic techniques to reconcile divergent results, accounting for variables like dosage, model systems, and assay sensitivity. Use sensitivity analysis to identify outliers and evaluate publication bias. Triangulate findings with in silico simulations (e.g., molecular docking) to propose mechanistic hypotheses .
Q. What methodological frameworks are optimal for analyzing this compound’s dose-response relationships in complex biological systems?
- Methodological Answer : Implement dose-response meta-analysis (DRMA) to aggregate data from heterogeneous studies. Use nonlinear mixed-effects models to account for variability in exposure measurements. Validate assumptions via goodness-of-fit tests and residual analysis. Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict therapeutic windows .
Q. How to design a robust questionnaire for studying this compound’s behavioral effects in preclinical models?
- Methodological Answer : Develop a mixed-method questionnaire with Likert-scale items for quantifiable metrics and open-ended questions for qualitative insights. Pilot-test questions to eliminate ambiguity and ensure inter-rater reliability. Embed attention-check questions to detect fraudulent or inattentive responses. Use REDCap or similar platforms for secure, reproducible data collection .
Q. What strategies mitigate data integrity risks in large-scale this compound clinical trials?
- Methodological Answer : Employ blockchain-based audit trails for real-time data monitoring. Implement double-blind protocols and randomization to reduce bias. Use predefined statistical analysis plans (SAPs) to prevent post hoc data dredging. Partner with independent labs for blinded sample re-analysis to confirm reproducibility .
Methodological Frameworks and Tools
- Systematic Reviews : Follow PRISMA guidelines for transparent literature synthesis. Use PICO (Population, Intervention, Comparison, Outcome) to structure research questions .
- Data Contradiction Analysis : Apply iterative coding and thematic analysis to qualitative discrepancies. Use Bradford Hill criteria to assess causality in observational studies .
- Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register protocols on platforms like Open Science Framework .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
